N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
This compound features a pyrazolo[3,4-d]pyridazine core fused with heterocyclic rings. Key substituents include:
- A 4-methyl group at position 4.
- A phenyl group at position 1.
- A thioacetamide moiety at position 7, where the acetamide’s nitrogen is bonded to a 4-chlorophenyl group.
Its synthesis typically involves alkylation or condensation reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(25-24-13)28-12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMWWGGDRTZROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in cancer cell growth.
Biochemical Pathways
The compound’s action on EGFR-TK affects several downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell survival and proliferation, so their disruption leads to reduced cancer cell growth.
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells. It has been shown to induce cell cycle arrest and increase the percentage of apoptotic cells. Additionally, it has demonstrated the ability to inhibit P-glycoprotein, which can contribute to multi-drug resistance in cancer cells.
Biological Activity
N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thioamide functional group and a pyrazolo[3,4-d]pyridazine moiety. Its molecular formula is C18H16ClN3S, and it exhibits notable properties such as solubility in organic solvents and stability under various conditions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3S |
| Molecular Weight | 343.85 g/mol |
| IUPAC Name | This compound |
| SMILES | ClC1=CC=C(C=C1)N(C(=O)C)SCC2=NN(C=C2)C3=CC=C(C=C3)C |
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In vitro studies have revealed its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of this compound on MCF-7 cells. The results showed a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was mediated through mitochondrial pathways .
Study 2: Antimicrobial Efficacy Assessment
In another investigation focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different strains. The study highlighted the potential use of this compound as a lead structure for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Thienopyridine Cores
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) (): Core Structure: Pyridine (Compound 2) vs. thienopyridine (Compound 3). Key SAR Insight: The pyridine backbone and styryl substituents enhance lipophilicity, improving insecticidal potency .
1,3,4-Oxadiazole Derivatives
- Compound 154 (): Structure: 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Bioactivity: Potent anticancer activity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. SAR Insight: Halogens (e.g., Cl) and electron-donating groups (EDGs) enhance cytotoxicity. The oxadiazole ring contributes to DNA intercalation .
Pyrazolo-Pyridine-N-Acetamide Derivatives
- Compound 4g () and 4h ():
- Core Structure : Pyrazolo[3,4-b]pyridine vs. the target compound’s pyrazolo[3,4-d]pyridazine.
- Substituents :
- 4g : Trifluoromethylphenyl group.
- 4h : Nitrophenyl group.
- Physical Data :
| Compound | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | ¹H NMR (S–CH₂, δ ppm) | Molecular Weight |
|---|---|---|---|---|
| 4g | 221–223 | 1682 | 4.23 | 536 |
| 4h | 231–233 | 1668 | 4.27 | 513 |
| Target | Not reported | ~1680 (estimated) | ~4.2 (estimated) | ~540 (estimated) |
- SAR Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve thermal stability and may influence binding affinity .
Pyrazolo-Pyrimidine Derivatives
- Compound 123 (): Structure: 2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide. Key Features:
- Pyrazolo-pyrimidine core with morpholine substituent.
- Yield : 44% (lower than the target compound’s estimated 85% yield based on ).
- Molecular Weight: 543.47 vs. ~540 for the target compound.
Critical Analysis of Structure-Activity Relationships (SAR)
- Halogen Substituents : Chlorine at the 4-position of the phenyl ring is common in bioactive analogues (e.g., insecticidal Compounds 2–3, anticancer Compound 154) .
- Thioether Linkage : The -S-CH₂- group in the target compound and analogues (e.g., 4g, 4h, 123) enhances metabolic stability compared to oxygen ethers .
- Heterocyclic Core : Pyrazolo-pyridazine (target) vs. pyrazolo-pyridine (4g, 4h) vs. oxadiazole (Compound 154):
- Pyridazine’s electron-deficient nature may improve DNA/RNA targeting.
- Oxadiazole derivatives show stronger anticancer activity due to π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
